2-(Piperidin-3-yl)pyrimidine dihydrochloride
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Overview
Description
2-(Piperidin-3-yl)pyrimidine dihydrochloride is a chemical compound that features a piperidine ring attached to a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Piperidine derivatives, which include this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit a wide range of biological activities . The reactant undergoes a series of successive protonations, and the product configuration is determined by the stereoselective enamine protonation .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-yl)pyrimidine dihydrochloride typically involves the formation of the piperidine ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation reactions using catalysts such as palladium or nickel . The pyrimidine ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation and condensation reactions. The use of continuous flow reactors and high-pressure hydrogenation techniques can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-3-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-(Piperidin-3-yl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)pyrimidine dihydrochloride
- 2-(Piperidin-2-yl)pyrimidine dihydrochloride
- 2-(Piperidin-3-yl)pyrazine dihydrochloride
Uniqueness
2-(Piperidin-3-yl)pyrimidine dihydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. The position of the piperidine ring attachment to the pyrimidine ring can significantly influence the compound’s biological activity and its interaction with molecular targets .
Properties
IUPAC Name |
2-piperidin-3-ylpyrimidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-3-8(7-10-4-1)9-11-5-2-6-12-9;;/h2,5-6,8,10H,1,3-4,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIJFFYNUGBLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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